MPTP hydrochloride

Parkinson's disease Animal model Neurotoxin

Establishing reproducible preclinical Parkinson's models is often hindered by the surgical variability of stereotactic injections or the inconsistent neurodegeneration from direct mitochondrial toxins. MPTP hydrochloride is the reference-standard systemic neurotoxin that eliminates these bottlenecks. Its blood-brain barrier permeability and requisite two-step activation (MAO-B conversion to MPP⁺ followed by DAT-mediated uptake) ensure selective, quantifiable dopaminergic neuron loss. - Validated systemic protocols: 30 mg/kg i.p. for 5-10 days produces consistent nigrostriatal lesions in C57BL/6 mice, enabling high-throughput, surgery-free experimental designs. - Quantifiable age-dependent severity: TH⁺ neuron loss escalates predictably from 20.3% to 56.2% between 6 and 48 weeks of age, allowing researchers to titrate lesion extent. - Multi-species applicability: also induces robust dopaminergic ablation in Tg(dat:eGFP) zebrafish for low-volume, high-throughput neuroprotective screening.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 23007-85-4
Cat. No. B1662529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPTP hydrochloride
CAS23007-85-4
Synonyms1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine; NSC 139654
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCN1CCC(=CC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H
InChIKeyKOWJANGMTAZWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

MPTP Hydrochloride: Dopaminergic Neurotoxin for Parkinson's Models


MPTP hydrochloride (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride, CAS 23007-85-4) is a brain-penetrant dopaminergic neurotoxin . It serves as a lipophilic precursor that crosses the blood-brain barrier and is converted by monoamine oxidase B (MAO-B) in astrocytes to the active toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺) [1]. MPP⁺ is then selectively taken up into dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and selective dopaminergic neuron death [2]. MPTP hydrochloride is universally employed as the reference standard neurotoxin for establishing preclinical models of parkinsonism in C57BL/6 mice and non-human primates [3].

Why MPTP Cannot Be Substituted in C57BL/6 Mice


While several neurotoxins are employed to model Parkinson's disease, MPTP hydrochloride possesses a unique combination of blood-brain barrier permeability and a requisite two-step activation cascade (MAO-B conversion to MPP⁺ followed by DAT-mediated neuronal uptake) that confers species- and strain-specific selectivity unmatched by direct mitochondrial toxins such as rotenone or structurally similar compounds like paraquat . Substituting MPTP with 6-OHDA necessitates stereotactic intracranial injection, introducing surgical variability and precluding systemic administration workflows [1]. Rotenone, while also a complex I inhibitor, produces less reliable nigrostriatal lesion progression at low doses and exhibits higher inter-animal variability in C57BL/6 mice [2]. Paraquat fails to recapitulate consistent dopaminergic neurodegeneration in murine models despite its structural similarity to MPP⁺ [3]. These fundamental mechanistic and practical divergences render simple interchange among in-class neurotoxins invalid for standardized Parkinson's disease research.

MPTP Hydrochloride: Comparative Evidence for Procurement


Systemic Administration vs. Stereotactic Surgery

MPTP hydrochloride can be administered systemically (intraperitoneally, subcutaneously, or intravenously) to C57BL/6 mice to induce bilateral dopaminergic neurodegeneration without requiring intracranial surgery . In direct head-to-head model comparison studies, 6-hydroxydopamine (6-OHDA) must be delivered via stereotactic injection directly into the substantia nigra pars compacta or striatum, as it does not cross the blood-brain barrier [1]. The 6-OHDA procedure typically yields a 3 out of 16 (18.8%) mortality rate due to surgical complications, whereas no mouse deaths occurred in MPTP treatment groups across all tested doses [2].

Parkinson's disease Animal model Neurotoxin 6-OHDA Stereotactic surgery

Nigrostriatal Lesion Reliability: MPTP vs. Rotenone

In a systematic neurobehavioral comparison study, MPTP administered at low doses produced more reliable and reproducible progressive nigrostriatal lesions compared to rotenone in C57BL/6 mice [1]. While both toxins induced significant locomotor deficits relative to controls, the MPTP model reproduced the pathological features of Parkinson's disease more precisely in terms of dopaminergic neuron loss [2]. Rotenone, despite also being a mitochondrial complex I inhibitor, exhibits greater inter-animal variability in lesion consistency when administered systemically [3].

Parkinson's disease Rotenone Mitochondrial toxin Nigrostriatal lesion

Dopaminergic Neuron Loss in Zebrafish Models

In a comprehensive comparative analysis of neurotoxin-mediated dopaminergic ablation in transgenic zebrafish larvae (Tg(dat:eGFP)), MPTP induced the largest motor deficit among all tested neurotoxins [1]. Confocal live imaging demonstrated that MPTP, MPP⁺, and rotenone caused comparable dopaminergic cell loss in the ventral diencephalon (vDC) region, whereas paraquat and 6-OHDA produced significantly fewer dopaminergic neuron losses [2].

Dopaminergic neurons Zebrafish Neurotoxin comparison Parkinson's disease

Species and Strain Selectivity

MPTP exhibits pronounced species- and strain-specific neurotoxicity that distinguishes it from alternative dopaminergic toxins. Rats and guinea pigs show marked insensitivity to MPTP, and among mouse strains, C57BL/6 mice demonstrate uniquely high sensitivity to MPTP-induced dopaminergic neurodegeneration . This contrasts with 6-OHDA, which produces dopaminergic lesions across multiple rodent species and strains when delivered stereotactically [1], and rotenone, which exhibits broader species sensitivity [2].

C57BL/6 mice Strain selectivity Species specificity Dopaminergic neurotoxin

Age-Dependent Neurodegeneration in Mice

The quantitative relationship between MPTP dose, subject age, and dopaminergic neurodegeneration has been rigorously characterized. In C57BL/6 mice receiving a standardized MPTP regimen (4 × 15 mg/kg i.p. at 2-hour intervals), tyrosine hydroxylase (TH)-positive neuron loss in the substantia nigra pars compacta increased systematically with age: 20.3% loss at 6 weeks, escalating to 35.8% at 12 weeks, 39.9% at 24 weeks, and reaching 56.2% at 48 weeks of age [1]. A distinct dosing regimen of 30 mg/kg/day for 7 consecutive days produced significant TH-positive neuron loss specifically in the substantia nigra, whereas a single 30 mg/kg dose given 12 hours apart failed to produce significant neurodegeneration [2].

Tyrosine hydroxylase Substantia nigra Age-dependent Dose-response

Purity and Stability Specifications

Commercial MPTP hydrochloride is available with validated purity specifications ranging from 98.0% to 99.98% by HPLC across major vendors, with batch-specific Certificates of Analysis (CoA) confirming consistency . Lyophilized powder is stable for 36 months at -20°C under desiccated conditions, while reconstituted aqueous stock solutions (water solubility: 41-100 mg/mL at 25°C) maintain potency for up to 3 months at -20°C [1]. Ethanol solubility matches aqueous solubility (41 mg/mL, 195.49 mM), and DMSO solubility ranges from 20-30 mg/mL (95.36-143.04 mM) .

HPLC purity Stability Certificate of Analysis Solubility

MPTP Hydrochloride: Research and Preclinical Applications


Subacute and Chronic Mouse Models for Neuroprotection

MPTP hydrochloride administered intraperitoneally at 30 mg/kg/day for 5-10 consecutive days (subacute model) or 30 mg/kg every 3.5 days for 5 weeks (chronic model) produces reproducible, quantifiable dopaminergic neurodegeneration in C57BL/6 mice . This systemic administration eliminates the need for stereotactic surgery, reducing mortality and enabling higher-throughput experimental designs. The age-dependent TH-positive neuron loss data (20.3% at 6 weeks to 56.2% at 48 weeks) [1] allows researchers to select specific lesion severities for testing neuroprotective compounds. This model is the reference standard for preclinical evaluation of compounds intended to attenuate dopaminergic neuron death [2].

High-Throughput Screening in Zebrafish PD Models

In Tg(dat:eGFP) zebrafish larvae, MPTP exposure for four days starting at three days post-fertilization induces robust dopaminergic neuron ablation in the ventral diencephalon and produces the largest motor deficit among all tested neurotoxins including MPP⁺, rotenone, paraquat, and 6-OHDA [3]. This system enables high-throughput, low-volume compound screening for neuroprotective candidates in a whole-vertebrate context without the cost and ethical considerations of mammalian models. The compatibility with confocal live imaging facilitates real-time assessment of dopaminergic neuron viability and phenotypic rescue [3].

Mitochondrial Complex I Dysfunction Studies

For investigations of mitochondrial respiratory chain dysfunction in the context of dopaminergic neurodegeneration, MPTP hydrochloride offers a critical advantage over direct complex I inhibitors such as rotenone or the active metabolite MPP⁺: it penetrates the blood-brain barrier as an inert lipophilic precursor before enzymatic conversion to the active toxin . This enables systemic dosing that models the complete pathophysiological cascade including glial MAO-B metabolism, DAT-mediated neuronal uptake, and subsequent mitochondrial inhibition. Studies using isolated mitochondrial preparations from C57BL/6J mouse brains have demonstrated that MPTP is a more potent inhibitor of NADH-ubiquinone oxidoreductase compared to MPP⁺ itself [4], making it essential for research examining the full spectrum of events from systemic exposure to mitochondrial impairment.

Age-Dependent Neurodegeneration in Aging Cohorts

The well-characterized age-dependent susceptibility of C57BL/6 mice to MPTP neurotoxicity, with documented TH-positive neuron losses escalating from 20.3% at 6 weeks to 56.2% at 48 weeks of age [1], positions MPTP as the optimal tool for studies investigating the intersection of aging and parkinsonism. This quantifiable relationship between subject age and lesion severity allows researchers to model the age-related vulnerability observed in human Parkinson's disease and to evaluate whether therapeutic interventions demonstrate differential efficacy across the aging spectrum [5].

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